(S)-2-(Benzylamino)-4-methylpentanoic acid
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Overview
Description
(S)-2-(Benzylamino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis : This compound was synthesized via a Reformatsky reaction and has potential applications as a proteinase inhibitor (Angelastro et al., 1992).
- X-Ray Crystal Structure Analysis : Study of the hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone showed the methyl and benzylamino groups to be trans-oriented, which is significant for understanding its chemical structure and reactions (Jones et al., 1968).
- Friedel—Crafts Reaction Studies : The compound's synthesis and reactions in the context of Friedel-Crafts chemistry offer insights into its potential in organic synthesis (Natekar & Samant, 2010).
Biochemical and Medical Research
- Anticonvulsant and Teratogenic Activity : Research on analogues of valproic acid, including 4-methylpentanoic acid, shows that further branching of these compounds can reduce teratogenic activity without affecting anticonvulsant effects, suggesting their potential in developing safer antiepileptic drugs (Bojic et al., 1996).
- Polyamine Biosynthesis Inhibition : The synthesis of (+/-)-5-Amino-2-hydrazine-2-methylpentanoic acid, derived from 2-methylpentanoic acid, showed potent inhibition of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, indicating its therapeutic potential (Abdel-monem et al., 1975).
Environmental and Analytical Applications
- Analysis in Alcoholic Beverages : A method was developed for the analysis of 4-methylpentanoic acid in wine and other alcoholic beverages, demonstrating its relevance in food and beverage quality control (Gracia-Moreno et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as benzylaminocoumarin have been shown to interact with various biological systems
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways . For instance, benzylaminocoumarin has been shown to have implications in the regulation of our immune system .
Biochemical Pathways
Amino acids, which this compound is a derivative of, play crucial roles in various biochemical pathways, including protein synthesis and metabolic processes .
Pharmacokinetics
Similar compounds such as penicillins have been shown to have excellent distribution in non-specialized sites, poor penetration of the central nervous system and eye, and minimal penetration of the prostate .
Result of Action
For instance, benzylaminocoumarin has been shown to have implications in the regulation of our immune system .
Action Environment
It is known that various factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
(2S)-2-(benzylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOWTIPPMQBTTA-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89384-51-0 |
Source
|
Record name | N-BENZYL-L-LEUCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.